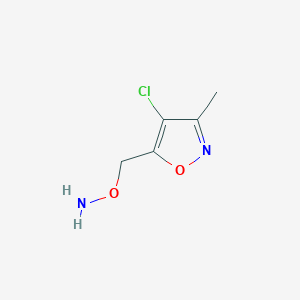
O-((4-Chloro-3-methylisoxazol-5-yl)methyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-((4-Chloro-3-methylisoxazol-5-yl)methyl)hydroxylamine is a synthetic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-((4-Chloro-3-methylisoxazol-5-yl)methyl)hydroxylamine typically involves the cyclization of N,O-diBoc-protected β-keto hydroxamic acids to 5-substituted 3-isoxazolols. This reaction is mediated by hydrochloric acid and does not produce any 5-isoxazolone byproducts . Another method involves the use of Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
O-((4-Chloro-3-methylisoxazol-5-yl)methyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: Conversion to oximes and subsequent cyclization to form isoxazoles.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation and alkylation reactions.
Common Reagents and Conditions
Oxidation: Common reagents include tert-butyl nitrite or isoamyl nitrite, often under conventional heating conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkyl halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
O-((4-Chloro-3-methylisoxazol-5-yl)methyl)hydroxylamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of O-((4-Chloro-3-methylisoxazol-5-yl)methyl)hydroxylamine involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with nucleophilic sites in biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Iodo-3-methylisoxazol-5-yl)methanol: Another isoxazole derivative with similar applications in medicinal chemistry and biochemistry.
5-Aryl-4-methyl-3-yl-(imidazolidin-1-yl-methyl, 2-ylidene nitroimine) isoxazoles: Compounds with antifungal activity.
Uniqueness
O-((4-Chloro-3-methylisoxazol-5-yl)methyl)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C5H7ClN2O2 |
|---|---|
Poids moléculaire |
162.57 g/mol |
Nom IUPAC |
O-[(4-chloro-3-methyl-1,2-oxazol-5-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C5H7ClN2O2/c1-3-5(6)4(2-9-7)10-8-3/h2,7H2,1H3 |
Clé InChI |
YYNUTCHFWJHJBY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1Cl)CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


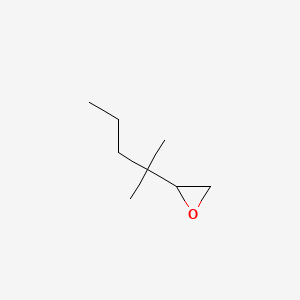


![4-[(Propan-2-yl)sulfanyl]benzoyl chloride](/img/structure/B13954453.png)


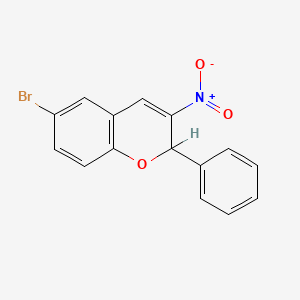

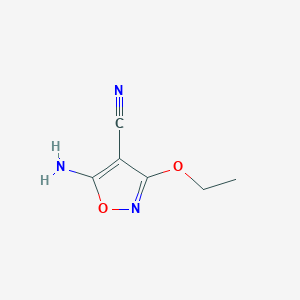
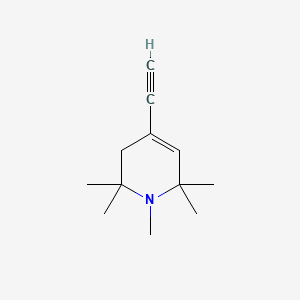
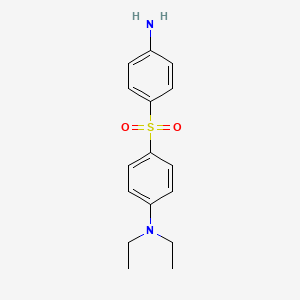
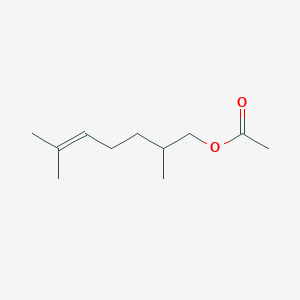
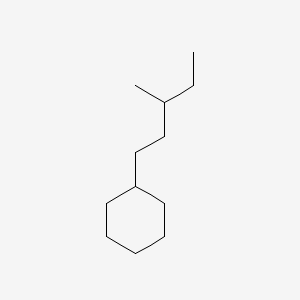
![9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)-](/img/structure/B13954522.png)
